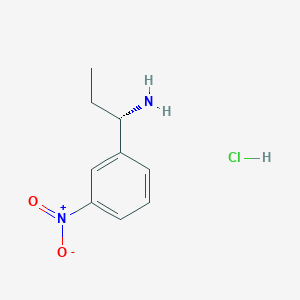
(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrophenyl group attached to a propan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride typically involves the reduction of a nitro group to an amine group. One common method is the catalytic hydrogenation of (1S)-1-(3-nitrophenyl)propan-1-one using a palladium catalyst under hydrogen gas. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amine group using hydrogenation.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: (1S)-1-(3-aminophenyl)propan-1-amine.
Substitution: Various substituted amines depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
科学研究应用
(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of nitrophenyl groups on biological activity.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
(1S)-1-(4-nitrophenyl)propan-1-amine Hydrochloride: Similar structure but with the nitro group in the para position.
(1S)-1-(2-nitrophenyl)propan-1-amine Hydrochloride: Similar structure but with the nitro group in the ortho position.
(1S)-1-(3-nitrophenyl)butan-1-amine Hydrochloride: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness: (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts.
生物活性
(1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Chemical Formula : C9H12N2O2·HCl
- Molecular Weight : 202.66 g/mol
- CAS Number : 874098-11-0
Antidepressant Effects
Research indicates that compounds with similar structures can exhibit antidepressant properties. For instance, studies have shown that certain substituted phenylamines can enhance serotonin and norepinephrine levels in the brain, contributing to their antidepressant effects. The mechanism likely involves the inhibition of reuptake transporters or modulation of receptor activity .
Neuroprotective Properties
Preliminary investigations suggest that this compound may possess neuroprotective properties. This is inferred from studies on related compounds that demonstrate the ability to reduce oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and bioavailability. Similar compounds exhibit rapid distribution within tissues, with metabolic pathways primarily involving hepatic enzymes. The half-life varies based on structural modifications but generally supports once-daily dosing regimens in therapeutic contexts .
Safety and Toxicology
Safety assessments indicate that while the compound shows promise for therapeutic applications, there are considerations regarding its toxicity profile. Studies on related nitrophenyl compounds have reported potential hepatotoxicity and neurotoxicity at high doses, necessitating further evaluation through comprehensive toxicological studies .
属性
IUPAC Name |
(1S)-1-(3-nitrophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHSTOUMBJFNC-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














